Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C23H27N3O5S2 and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Benzothiazole Derivatives in Antimicrobial Activities
Benzothiazole derivatives have been explored for their antimicrobial properties. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against bacteria causing infections in various human organs. These findings suggest the potential of benzothiazole derivatives in addressing human epidemic-causing bacterial strains, highlighting their significance in developing new antimicrobial agents (Mishra et al., 2019).
Benzothiazole Compounds in Antitumor Activities
The antitumor properties of benzothiazole derivatives have been noted, with 2-(4-Aminophenyl)benzothiazoles demonstrating selective antitumor activity. Leong et al. (2003) identified that these compounds induce cytochrome P450 1A1 activity, critical for antitumor activity, and generate DNA adducts in sensitive tumor cells, both in vitro and in vivo. This research underscores the therapeutic potential of benzothiazole derivatives in cancer treatment, focusing on their selective toxicity to tumor cells without affecting normal cells (Leong et al., 2003).
Benzothiazole Derivatives as Aldose Reductase Inhibitors
Ali et al. (2012) investigated the potential of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the innovative approach to managing diabetes-related disorders by inhibiting specific enzymes involved in the disease pathology, demonstrating the versatility of benzothiazole derivatives in addressing chronic conditions (Ali et al., 2012).
Mechanism of Action
Benzothiazoles, another class of compounds similar to the one , also have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
properties
IUPAC Name |
methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-13-26(14-6-2)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(3)19-12-9-17(22(28)31-4)15-20(19)32-23/h7-12,15H,5-6,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTVTPPOVXOSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.